molecular formula C11H13NO6S B6641891 (2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid

(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid

Cat. No. B6641891
M. Wt: 287.29 g/mol
InChI Key: JWQFBJRJEVCGCU-ZETCQYMHSA-N
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Description

(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic effects.

Mechanism of Action

(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation and pain. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, this compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and cancer progression.

Advantages and Limitations for Lab Experiments

One of the advantages of (2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid is that it is a non-steroidal anti-inflammatory drug (NSAID), which means that it does not have the same side effects as steroid-based drugs. This compound has also been shown to have low toxicity, which makes it a safe drug to use in lab experiments. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of (2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid. One area of research is the development of this compound derivatives that have improved solubility and bioavailability. Another area of research is the study of the potential use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, the study of the mechanism of action of this compound can provide insight into the role of prostaglandins, NF-κB, and MMPs in inflammation and cancer.

Synthesis Methods

(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid can be synthesized by the reaction of 2-methoxycarbonylphenylsulfonyl chloride with L-alanine in the presence of triethylamine. The reaction yields a white solid, which is then purified by recrystallization in ethanol. The chemical structure of this compound is shown below:

Scientific Research Applications

(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic effects. It has been used in the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-7(10(13)14)12-19(16,17)9-6-4-3-5-8(9)11(15)18-2/h3-7,12H,1-2H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFBJRJEVCGCU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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